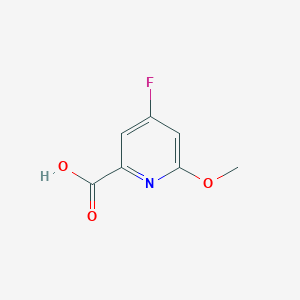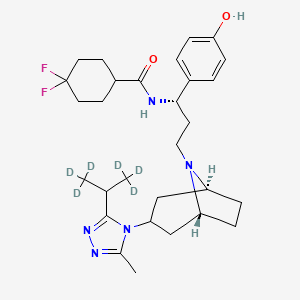
o-Loxoprofen
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
o-Loxoprofen is a nonsteroidal anti-inflammatory drug (NSAID) belonging to the propionic acid derivatives group, which also includes ibuprofen and naproxen . It is commonly used to treat pain and inflammation in musculoskeletal conditions . The compound is marketed under various trade names, including Loxonin in Japan, Brazil, and Mexico .
Métodos De Preparación
The synthesis of o-Loxoprofen involves the reaction of 2-phenylpropionic acid with cyclopentanone under acidic conditions to form the intermediate compound, which is then subjected to further reactions to yield this compound . Industrial production methods typically involve high-performance liquid chromatography (HPLC) and high-performance thin layer chromatography (HPTLC) for the separation and purification of the compound .
Análisis De Reacciones Químicas
o-Loxoprofen undergoes several types of chemical reactions, including:
Oxidation: The compound is susceptible to oxidative degradation, which can be analyzed using HPLC and HPTLC methods.
Reduction: This compound can be reduced to its active trans-alcohol metabolite following oral administration.
Substitution: The compound can undergo substitution reactions, particularly in the presence of strong acids or bases.
Common reagents used in these reactions include acetonitrile, triethylamine, and hydrogen peroxide . The major products formed from these reactions include the active trans-alcohol metabolite and various degradation products .
Aplicaciones Científicas De Investigación
o-Loxoprofen has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying the stability and degradation of NSAIDs under various conditions.
Biology: The compound is used to investigate the biological pathways involved in inflammation and pain.
Industry: The compound is used in the development of new pharmaceutical formulations and drug delivery systems.
Mecanismo De Acción
o-Loxoprofen exerts its effects by inhibiting the cyclooxygenase enzymes, which are responsible for the formation of various biologically active pain, fever, and inflammatory mediators . The compound is a prodrug that is rapidly converted to its active trans-alcohol metabolite following oral administration . This active metabolite is a potent and non-selective inhibitor of cyclooxygenase, reducing the synthesis of prostaglandins from arachidonic acid .
Comparación Con Compuestos Similares
o-Loxoprofen is similar to other NSAIDs such as ibuprofen, naproxen, and ketoprofen . it has unique properties that distinguish it from these compounds:
Gastrointestinal Tolerance: This compound is associated with a lower risk of gastrointestinal complications compared to other NSAIDs.
Topical Formulations: The compound is available in various topical formulations, including hydrogel patches and medicated tapes, which provide localized pain relief with reduced systemic side effects.
Similar compounds include ibuprofen, naproxen, ketoprofen, and indometacin .
Propiedades
Fórmula molecular |
C15H18O3 |
|---|---|
Peso molecular |
246.30 g/mol |
Nombre IUPAC |
2-[2-[(2-oxocyclopentyl)methyl]phenyl]propanoic acid |
InChI |
InChI=1S/C15H18O3/c1-10(15(17)18)13-7-3-2-5-11(13)9-12-6-4-8-14(12)16/h2-3,5,7,10,12H,4,6,8-9H2,1H3,(H,17,18) |
Clave InChI |
LDUYTVKPYRCKAM-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=CC=C1CC2CCCC2=O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-[[6-O-[(2E)-3-(4-Hydroxy-3-methoxyphenyl)-1-oxo-2-propen-1-yl]-beta-D-glucopyranosyl]oxy]-3-methoxy-benzaldehyde](/img/structure/B13446711.png)



![1-(9H-Carbazol-4-yloxy)-3-[hydroxy[2-(2-methoxyphenoxy)ethyl]amino]-2-propanol (N-Hydroxycarvedilol)](/img/structure/B13446744.png)

![1,1-difluoro-N-methylspiro[2.5]octan-6-aminehydrochloride](/img/structure/B13446753.png)
![2-(2-Ethoxyethoxy)ethyl 2-[(5,6-dibromopyridin-2-yl)sulfanyl]acetate](/img/structure/B13446760.png)


